3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea
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Overview
Description
3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with methoxyphenyl and thiophen-2-yl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified to introduce the methoxy and methyl groups.
This can be achieved by reacting the indole derivative with an isothiocyanate in the presence of a base, such as triethylamine, under mild conditions . The final step is the coupling of the thiourea derivative with the methoxyphenyl and thiophen-2-yl groups, which can be done using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can yield indole-3-carboxylic acid derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s indole nucleus is known for its biological activity, making it a candidate for studying various biological processes.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . The methoxyphenyl and thiophen-2-yl groups can further enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: A plant hormone with various biological activities.
Thiourea derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets 3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and thiophen-2-yl groups enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-17-22(23-15-20(30-3)9-10-24(23)26-17)11-12-28(16-21-8-5-13-32-21)25(31)27-18-6-4-7-19(14-18)29-2/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQXFOSSPSZRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CS3)C(=S)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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